2-(Bromomethyl)-5-chloropyridine
Overview
Description
2-(Bromomethyl)-5-chloropyridine is a heterocyclic organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chloropyridine typically involves the bromination of 5-chloropyridine-2-methanol. One common method includes the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can yield 5-chloropyridine-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products:
- Substituted pyridines (e.g., 2-(Azidomethyl)-5-chloropyridine)
- Pyridine N-oxides
- Pyridine alcohols
Scientific Research Applications
2-(Bromomethyl)-5-chloropyridine finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules, where the compound can modify specific amino acid residues in the active site of enzymes or receptors.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chloropyridine: The positions of the bromine and chlorine atoms are reversed, leading to different reactivity patterns.
2-(Chloromethyl)-5-bromopyridine: Similar structure but with bromine and chlorine atoms interchanged, affecting its chemical behavior.
Uniqueness: 2-(Bromomethyl)-5-chloropyridine is unique due to the specific positioning of the bromomethyl and chlorine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
2-(bromomethyl)-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRADIPZRXCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624113 | |
Record name | 2-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605681-01-4 | |
Record name | 2-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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